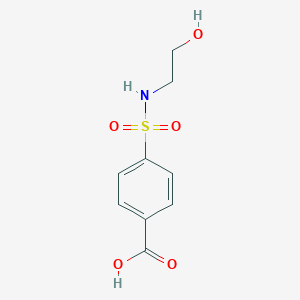![molecular formula C19H22N2OS B498787 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B498787.png)
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a 2-(4-tert-butylphenoxy)ethylthio substituent, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions. Common reagents used in this step include hydrochloric acid, sulfuric acid, or sodium hydroxide.
-
Introduction of the 2-(4-tert-butylphenoxy)ethylthio Substituent: : The 2-(4-tert-butylphenoxy)ethylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 2-(4-tert-butylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
-
Substitution: : The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学的研究の応用
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole has several scientific research applications, including:
-
Chemistry: : Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
-
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-{[2-(4-tert-butylphenoxy)ethyl]thio}-1-methyl-1H-benzimidazole
- 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole derivatives with different substituents
Uniqueness
This compound is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness can lead to different biological activities and applications compared to other benzimidazole derivatives. The presence of the 2-(4-tert-butylphenoxy)ethylthio group can enhance its lipophilicity, stability, and ability to interact with biological targets.
特性
分子式 |
C19H22N2OS |
|---|---|
分子量 |
326.5g/mol |
IUPAC名 |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2OS/c1-19(2,3)14-8-10-15(11-9-14)22-12-13-23-18-20-16-6-4-5-7-17(16)21-18/h4-11H,12-13H2,1-3H3,(H,20,21) |
InChIキー |
WLBGEAAHKRWDNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498704.png)
![1-ethyl-N-(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498705.png)
![N-(2,4-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498708.png)

![4-{[(2-Carboxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B498713.png)
![4-{[(3-Hydroxypropyl)amino]sulfonyl}benzoic acid](/img/structure/B498714.png)
![3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid](/img/structure/B498715.png)

![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498720.png)
![ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498721.png)
![allyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498722.png)
![1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylic acid](/img/structure/B498724.png)

